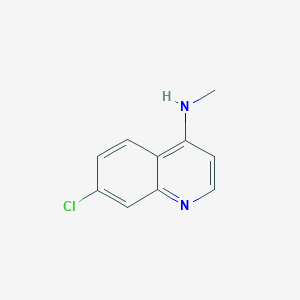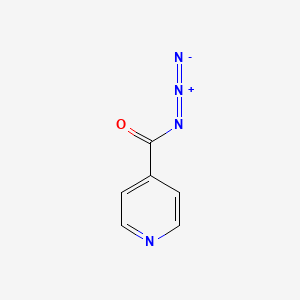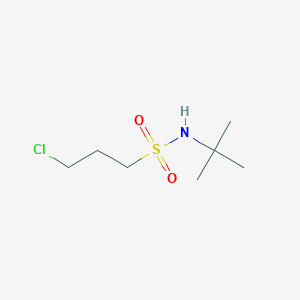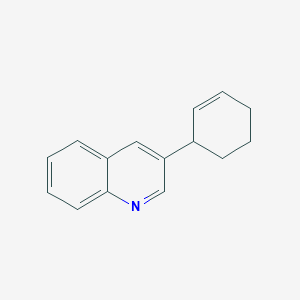
3-(2-Cyclohexenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The quinoline ring system is an aromatic nitrogen-containing heterocyclic compound. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, they can undergo substitution reactions at different positions in the ring . A novel method for the synthesis of 3-(2-quinolyl) chromones through a tandem [3+2] cycloaddition/ring-opening/O-arylation from ynones and quinoline N-oxides has been developed .Aplicaciones Científicas De Investigación
Synthetic Methods and Structural Analysis Quinoline derivatives, including those related to 3-(2-Cyclohexenyl)quinoline, have been the subject of extensive studies due to their significant biological and nonlinear optical (NLO) properties. Recent advancements include the synthesis of novel arylated quinolines through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. These synthesized compounds were explored for their electronic and NLO properties, revealing their potential in technology-related applications due to their chemical hardness, kinetic stability, and electron-donating capabilities (Khalid et al., 2019).
Materials Science and Catalysis Research has also focused on the development of materials and catalysts for synthetic chemistry. For instance, perlite–SO3H nanoparticles were used to synthesize N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives under ultrasound irradiation, showcasing an efficient, green synthetic method that aligns with the principles of green chemistry due to its recovery and reusability of catalyst (Rouhani & Ramazani, 2018).
Pharmacological Potential While explicit connections to 3-(2-Cyclohexenyl)quinoline were not made in the context of pharmacology within the provided research, it's worth noting the broad interest in quinoline derivatives for their pharmacological potential. Quinoline and its analogs have been evaluated for their anticancer activities, mechanisms of action, and structure-activity relationships, demonstrating effective inhibition against various cancer drug targets (Solomon & Lee, 2011).
Agricultural Applications Additionally, quinoxalines, a closely related chemical family, have been synthesized and tested for their pesticidal activities. These studies have shown that some quinoxaline derivatives possess herbicidal, fungicidal, and insecticidal activities, indicating their potential use in agricultural applications (Liu et al., 2020).
Safety And Hazards
Direcciones Futuras
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This highlights the need for the development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods .
Propiedades
IUPAC Name |
3-cyclohex-2-en-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYHMYVTIXYATQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexenyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

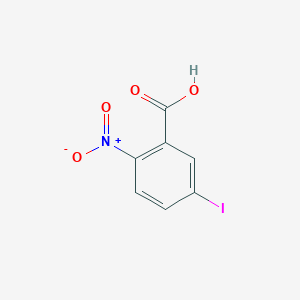
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
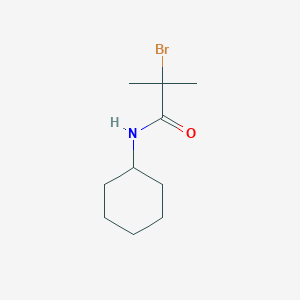

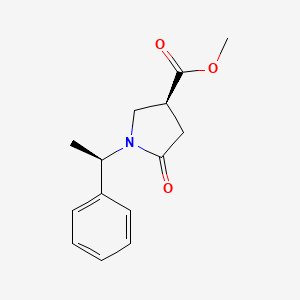
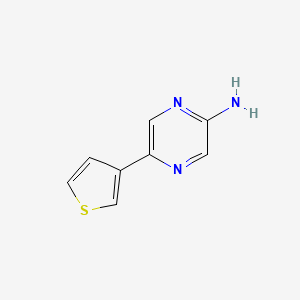
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)
